molecular formula C8H15NO B2366259 (1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol CAS No. 2445749-87-9

(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol

Cat. No.: B2366259
CAS No.: 2445749-87-9
M. Wt: 141.214
InChI Key: OJQPYDJEZANHMX-CWKFCGSDSA-N
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Description

(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol is a bicyclic amine alcohol compound. This compound is characterized by its unique bicyclo[2.2.2]octane structure, which consists of two fused cyclohexane rings. The presence of an amino group at the 6-position and a hydroxyl group at the 2-position makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable bicyclo[2.2.2]octane derivative.

    Functional Group Introduction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R,6R)-6-Hydroxybicyclo[2.2.2]octan-2-one: This compound has a similar bicyclic structure but differs in the functional groups present.

    (1S,2S,4R)-1,8-Epoxy-p-menthan-2-ol: Another bicyclic compound with different functional groups and applications.

Uniqueness

(1S,2S,4R,6R)-6-Aminobicyclo[22

Properties

IUPAC Name

(1S,2S,4R,6R)-6-aminobicyclo[2.2.2]octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-3-5-1-2-6(7)8(10)4-5/h5-8,10H,1-4,9H2/t5-,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQPYDJEZANHMX-CWKFCGSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CC2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1C[C@@H]2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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